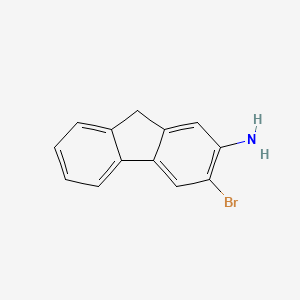![molecular formula C10H13FN2O5 B8809598 1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8809598.png)
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine is a synthetic nucleoside analog. It is structurally similar to uridine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. The compound is characterized by the presence of a fluorine atom and a methyl group at the 2’ position of the deoxyribose sugar, which distinguishes it from its natural counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Methylation: Addition of the methyl group at the 2’ position.
Glycosylation: Coupling of the modified sugar with a uracil base.
Industrial Production Methods: Industrial production of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine.
Wissenschaftliche Forschungsanwendungen
(2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Wirkmechanismus
The mechanism of action of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The presence of the fluorine and methyl groups enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of viral replication and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-2’-fluorouridine: Lacks the methyl group at the 2’ position.
2’-Deoxy-2’-methyluridine: Lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-methylcytidine: Contains a cytosine base instead of uracil.
Uniqueness: (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine is unique due to the simultaneous presence of both fluorine and methyl groups at the 2’ position, which enhances its biological activity and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H13FN2O5 |
|---|---|
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17) |
InChI-Schlüssel |
ARKKGZQTGXJVKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


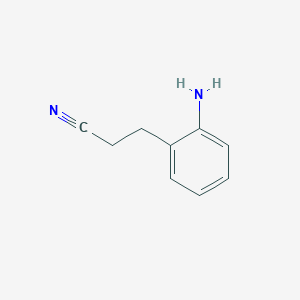
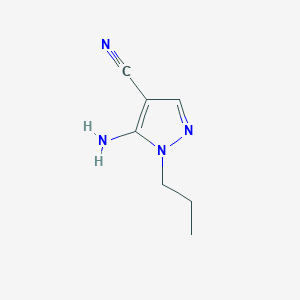
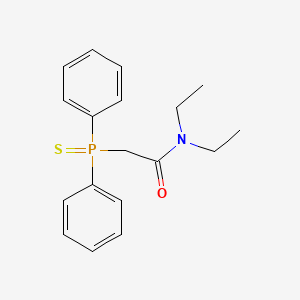
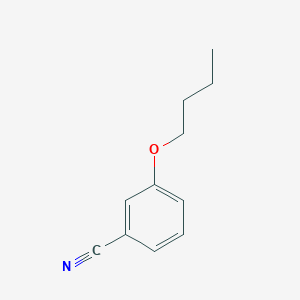

![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8809554.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine](/img/structure/B8809562.png)
![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine]](/img/structure/B8809570.png)




